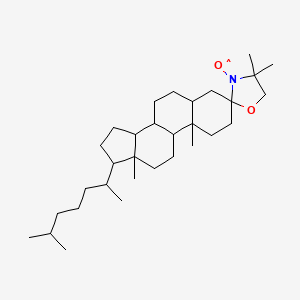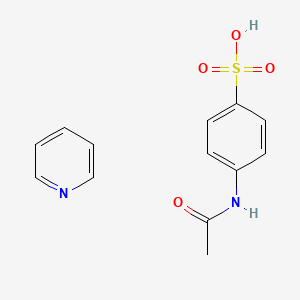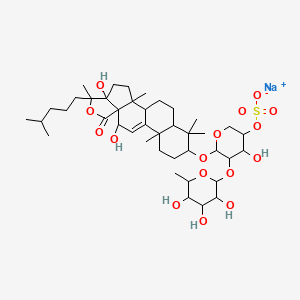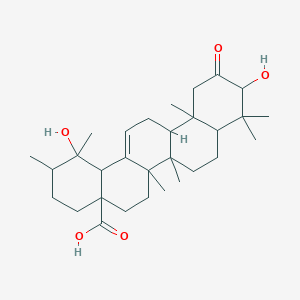
(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate, also known as Estradiol valerate, is a synthetic estrogen. It is widely used in hormone replacement therapy and other medical applications. This compound is a derivative of estradiol, a naturally occurring estrogen, and is designed to provide a longer duration of action compared to estradiol itself .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate typically involves the esterification of estradiol with valeric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of estrone valerate.
Reduction: Reduction reactions can convert the compound back to estradiol.
Substitution: Halogenation or other substitution reactions can modify the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include estrone valerate (from oxidation) and estradiol (from reduction). Substitution reactions can yield various halogenated derivatives .
Aplicaciones Científicas De Investigación
(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry and for studying estrogenic activity.
Biology: Employed in studies related to hormone regulation and reproductive biology.
Medicine: Widely used in hormone replacement therapy for menopausal symptoms and in the treatment of certain cancers.
Industry: Utilized in the formulation of various pharmaceutical products.
Mecanismo De Acción
The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate gene expression. The molecular targets include various genes involved in cell growth, differentiation, and reproductive functions .
Comparación Con Compuestos Similares
Similar Compounds
Estradiol: The parent compound, which has a shorter duration of action.
Estrone Valerate: Another esterified form of estrone with similar applications.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
(17beta)-Valeryloxyestra-1,3,5(10)-triene-3,6beta-diol Valerate is unique due to its longer duration of action compared to estradiol. This makes it particularly useful in hormone replacement therapy, where sustained estrogenic activity is desired .
Propiedades
Fórmula molecular |
C23H32O4 |
|---|---|
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
(3,6-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) pentanoate |
InChI |
InChI=1S/C23H32O4/c1-3-4-5-22(26)27-21-9-8-19-17-13-20(25)18-12-14(24)6-7-15(18)16(17)10-11-23(19,21)2/h6-7,12,16-17,19-21,24-25H,3-5,8-11,13H2,1-2H3 |
Clave InChI |
PRZIFAMBDFWLSI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=C3C=CC(=C4)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(Acetylsulfanyl)-3-methylbutanamido]-6-oxo-1,2,3,4,6,7,8,12b-octahydropyrido[2,1-a][2]benzazepine-4-carboxylic acid](/img/structure/B12294005.png)

![4-[6-[5-(4-Hydroxy-3,5-dimethoxyphenyl)-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-6-yl]-2-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-1,4-dioxepan-5-yl]-2,6-dimethoxyphenol](/img/structure/B12294020.png)
![2-[[N-(4,5-dimethyl-3-isoxazolyl)-N-(methoxymethyl)amino]sulfonyl]-phenylboronic acid](/img/structure/B12294029.png)



![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)


![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)
![[4-Acetyloxy-12-(cyclopropanecarbonyloxy)-15-[3-(furan-2-yl)-2-hydroxy-3-(2-methylpropoxycarbonylamino)propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12294093.png)
![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)
![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)
